T-22 Versus T140 and T134: Single‑Round HIV-1 Entry Inhibition Potency (IC50) in CXCR4‑Expressing Cells
In a single‑round replication luciferase assay using HXB-2 (X4) envelope‑pseudotyped virus to infect CXCR4‑bearing U87‑CD4 cells, T-22 inhibited HIV-1 entry with an IC50 of 5.05 nM. Under identical conditions, the downsized 14‑residue analogs T134 and T140 achieved IC50 values of 2.70 nM and 0.432 nM, respectively, representing 1.9‑fold and 11.7‑fold greater potency [1]. This head‑to‑head dataset establishes that T-22 is less potent than its shortened successors in a pure CXCR4‑mediated entry model, a critical consideration when selecting a reference antagonist for mechanistic studies where potency rank order directly informs receptor occupancy assumptions.
| Evidence Dimension | Inhibitory concentration 50% (IC50) against HIV-1 HXB-2 (X4) entry in a single-round replication luciferase assay |
|---|---|
| Target Compound Data | IC50 = 5.05 nM |
| Comparator Or Baseline | T134 IC50 = 2.70 nM; T140 IC50 = 0.432 nM |
| Quantified Difference | T-22 is 1.87‑fold less potent than T134 and 11.7‑fold less potent than T140 |
| Conditions | U87‑CD4‑CXCR4 cells; HXB-2 envelope‑pseudotyped luciferase reporter virus; single‑round replication assay |
Why This Matters
Procurement decisions for CXCR4 antagonist studies must account for a >10‑fold potency gap between T-22 and T140; selecting T-22 as a 'low‑potency' reference antagonist enables resolution of structure–activity relationships that would be compressed with more potent analogs.
- [1] Xu Y, Tamamura H, Arakaki R, et al. Marked increase in anti-HIV activity, as well as inhibitory activity against HIV entry mediated by CXCR4, linked to enhancement of the binding ability of tachyplesin analogs to CXCR4. AIDS Res Hum Retroviruses. 1999;15(5):419-427. doi:10.1089/088922299311169 View Source
